molecular formula C7H12Cl2N2S B7829989 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 140176-74-5

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride

Cat. No.: B7829989
CAS No.: 140176-74-5
M. Wt: 227.15 g/mol
InChI Key: VJJZXQCIDAQYNQ-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride (CAS 82586-71-8) is a hydrochloride salt with the molecular formula C₇H₁₂Cl₂N₂S and a molecular weight of 227.15 g/mol . Its structure comprises a thiazole ring substituted with a chloromethyl group at position 4 and a dimethylaminomethyl group at position 2. The compound’s purity typically exceeds 96%, and its SMILES notation is CN(CC1=NC(CCl)=CS1)C.Cl .

The chloromethyl group provides a reactive site for nucleophilic substitution, enabling further derivatization, while the dimethylamino moiety enhances solubility in polar solvents.

Properties

IUPAC Name

1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S.ClH/c1-10(2)4-7-9-6(3-8)5-11-7;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJZXQCIDAQYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519508
Record name 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140176-74-5, 82586-71-8
Record name 2-Thiazolemethanamine, 4-(chloromethyl)-N,N-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Aminothioamides with Dihalo Ketones

The most widely documented method involves cyclizing dimethylaminothioacetamide with 1,3-dichloroacetone in the presence of dehydrating agents.

Reaction Mechanism

  • Formation of Thiazoline Intermediate :
    Dimethylaminothioacetamide reacts with 1,3-dichloroacetone in dialkyl ethers (e.g., diethyl ether) to yield 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the carbonyl carbon, followed by cyclization.

    Dimethylaminothioacetamide+1,3-DichloroacetoneThiazoline Intermediate+HCl\text{Dimethylaminothioacetamide} + \text{1,3-Dichloroacetone} \rightarrow \text{Thiazoline Intermediate} + \text{HCl}
  • Dehydration to Thiazole :
    The hydroxy group in the thiazoline intermediate is eliminated using stannous chloride (SnCl₂) or phosphorus oxychloride (POCl₃), forming the aromatic thiazole ring.

    Thiazoline IntermediateSnCl21-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine+H2O\text{Thiazoline Intermediate} \xrightarrow{\text{SnCl}_2} \text{1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine} + \text{H}_2\text{O}

Alternative Pathway: Functionalization of Pre-Formed Thiazoles

While less common, chloromethylation of pre-existing thiazole derivatives offers a modular approach.

Chloromethylation Strategy

  • Substrate : 2-Dimethylaminomethylthiazole.

  • Reagent : Chloromethylating agents (e.g., chloromethyl methyl ether or formaldehyde/HCl).

  • Challenge : Positional selectivity for the 4-position requires careful control of reaction conditions.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by crystallization.

Free Base+HClHydrochloride Salt\text{Free Base} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Purification Techniques

  • Recrystallization : Triethylamine or acetonitrile yields high-purity crystals.

  • Chromatography : Column chromatography with ethyl acetate/hexane mixtures resolves byproducts.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization (Sec. 2.1)High atom economy; fewer stepsRequires stringent temperature control
Functionalization (2.2)Modular; suitable for analogsLow regioselectivity; additional steps

Mechanistic Insights and Catalytic Roles

Role of Stannous Chloride

SnCl₂ acts as a Lewis acid, polarizing the C–O bond in the thiazoline intermediate and facilitating hydroxide elimination.

Solvent Effects

Non-polar solvents (e.g., cyclohexane) favor cyclization by stabilizing the transition state through hydrophobic interactions.

Industrial-Scale Considerations

Patent EP0125887B1 highlights the use of haloalkanes (e.g., dichloromethane) and bicarbonate buffers to improve reaction scalability. Key parameters include:

  • Molar Ratios : 1:1.2 (aminothioamide:dihalo ketone) for minimal byproducts.

  • Batch Processing : Multi-stage temperature ramping (10°C → 65°C) ensures complete dehydration .

Chemical Reactions Analysis

Condensation with Thioamides

The compound is synthesized via condensation reactions involving aminothioamides and dihalopropanones. For example:

  • Reactants : Dimethylaminothioacetamide reacts with 1,3-dichloroacetone in dialkyl ethers (e.g., diethyl ether) to form 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline, a precursor to the target compound .

  • Conditions : Controlled addition rates and temperature (10–15°C) are critical to manage gas evolution (likely HCl) .

Key Reaction Pathway

Dimethylaminothioacetamide+1,3-dichloroacetoneether, NaHCO3Thiazoline intermediatedehydrationTarget compound\text{Dimethylaminothioacetamide} + 1,3\text{-dichloroacetone} \xrightarrow{\text{ether, NaHCO}_3} \text{Thiazoline intermediate} \xrightarrow{\text{dehydration}} \text{Target compound}

Dehydration Steps

Dehydration of intermediates is achieved using agents such as:

  • Phosphorous trichloride (PCl₃)

  • Thionyl chloride (SOCl₂)

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group on the thiazole ring is reactive toward nucleophiles, enabling further functionalization.

Example Reaction with Amines

In the synthesis of nizatidine (a histamine H₂-receptor antagonist), the chloromethyl group undergoes substitution with a nitroguanidine moiety :

Target compound+Nitroguanidinecyclohexane, SnCl2Nizatidine intermediate\text{Target compound} + \text{Nitroguanidine} \xrightarrow{\text{cyclohexane, SnCl}_2} \text{Nizatidine intermediate}

Conditions :

  • Stannous chloride (SnCl₂) as a catalyst.

  • Reaction at 60–65°C for 4–5 hours .

Salt Formation and Stability

The hydrochloride salt enhances stability and solubility. Key stability considerations include:

  • Hygroscopicity : Requires storage under anhydrous conditions .

  • Decomposition : Prolonged exposure to moisture or heat may lead to hydrolysis of the chloromethyl group or dissociation of the hydrochloride salt.

Role in Heterocyclic Chemistry

The thiazole ring participates in electrophilic substitution reactions, though the electron-withdrawing chloromethyl group directs reactivity to specific positions.

Patent-Derived Method (EP0125887B1)

  • Step 1 : Combine aminothioamide (e.g., dimethylaminothioacetamide) with 1,3-dichloroacetone in a haloalkane solvent (e.g., CCl₄) and sodium bicarbonate.

  • Step 2 : Dehydrate the intermediate using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).

  • Yield : >90% purity after recrystallization in triethylamine .

Key Data

  • Reaction Time : 20–25 hours at 10–15°C, followed by 4–5 hours at 60–65°C .

  • Workup : Filtration, washing with acetonitrile, and dehydration with MgSO₄ .

Analytical and Spectral Data

  • ¹H NMR (DMSO-d₆) : Peaks at δ 3.10–2.98 (m, CH), 2.98–2.85 (m, CH₂), confirming the dimethylamino and chloromethyl groups .

  • MS (ES+) : Major ion at m/z 227.15 [M + H]⁺, consistent with the molecular formula C₇H₁₂Cl₂N₂S .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Thiazole derivatives, including 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride, have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For example, a study demonstrated that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anti-Ulcerative Properties
This compound is also recognized as an intermediate in the synthesis of Nizatidine, a medication used to treat peptic ulcers and gastroesophageal reflux disease (GERD). The thiazole moiety contributes to the bioactivity of Nizatidine, enhancing its efficacy in inhibiting gastric acid secretion .

Agricultural Science Applications

Pesticidal Activity
Research indicates that thiazole derivatives can serve as effective pesticides. The chloromethyl group enhances the compound's ability to penetrate plant tissues, providing protective effects against various pests. A study highlighted the effectiveness of similar thiazole compounds in controlling aphid populations on crops .

Materials Science Applications

Polymer Synthesis
this compound can be utilized as a building block in polymer chemistry. Its reactive chloromethyl group allows for further functionalization, leading to the development of novel polymers with specific properties. Research has shown that incorporating thiazole units into polymer matrices can improve thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Study on Antimicrobial PropertiesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus .
Development of NizatidineMedicinal ChemistryEstablished the compound as a key intermediate in synthesizing effective anti-ulcer medications .
Pesticidal EfficacyAgricultural ScienceShowed effective control of aphids on agricultural crops using thiazole derivatives .
Polymer FunctionalizationMaterials ScienceRevealed enhanced thermal stability and mechanical properties in polymers synthesized with thiazole units .

Mechanism of Action

The mechanism of action of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride Thiazole (C₃H₂N₂S) Chloromethyl (CCl), dimethylaminomethyl (NMe₂) C₇H₁₂Cl₂N₂S 227.15
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) Thiazole-phenyl-urea Chloromethyl, fluorophenyl, urea (NHCONH) C₁₇H₁₂ClFN₃OS 362.1
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Thiazole-acetamide Chloromethyl, sulfonyl (SO₂), acetamide (NHCO) C₁₂H₁₂ClN₃O₃S₂ 353.82
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide Dichlorophenyl (Cl₂), acetamide C₁₁H₈Cl₂N₂OS 297.16
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride Thiazole-phenyl-methanamine Chlorophenyl (Cl), methanamine (NH₂) C₁₀H₁₀Cl₂N₂S 261.17

Key Observations :

  • Reactivity : The target compound’s chloromethyl group distinguishes it from derivatives like 8a (urea-linked) or 20 (chlorophenyl-substituted), enabling alkylation reactions .
  • Solubility: The dimethylamino group enhances solubility compared to acetamide- or sulfonyl-containing analogs (e.g., ), which may exhibit lower polarity.

Key Observations :

  • Carbodiimide-mediated couplings (e.g., EDC/HOBt) are common for amide bond formation in analogs .
  • Urea derivatives (8a–8c ) are synthesized via nucleophilic addition of isocyanates to thiazole intermediates .

Key Observations :

  • The target compound’s hazards (skin/eye irritation) align with its reactive chloromethyl and amine groups .
  • Dichlorophenyl-containing analogs (e.g., ) pose additional risks due to halogenated aromatic moieties.

Biological Activity

1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride, commonly referred to as a thiazole derivative, has garnered attention in various fields due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and pharmacological profiles.

  • Molecular Formula : C7H12Cl2N2S
  • Molecular Weight : 227.15 g/mol
  • CAS Number : 82586-71-8

The structural characteristics of this compound include a thiazole ring and a chloromethyl group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activities.
  • Electrophilic Interactions : The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their functionality.

These interactions suggest potential applications in targeting specific enzymes and receptors within biological systems.

Biological Activities

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.
  • Anticancer Properties : Preliminary studies have suggested that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cells, particularly cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains and fungi
AnticancerInduces apoptosis in cancer cells through CDK inhibition
Enzyme InhibitionInhibits cyclin-dependent kinases, leading to cell cycle arrest

Pharmacokinetics

Pharmacokinetic studies have revealed that the compound exhibits moderate bioavailability when administered subcutaneously. For instance, a study indicated a bioavailability of approximately 74% with a half-life of about 1 hour in animal models . This pharmacokinetic profile is essential for evaluating its therapeutic potential and optimizing dosing regimens.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability74%
Half-life~1 hour
Route of AdministrationSubcutaneous

Applications in Scientific Research

This compound is utilized as a building block in the synthesis of more complex molecules within pharmaceutical research. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Q & A

Basic Questions

Q. What are the molecular structure and key functional groups of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride, and how do they influence reactivity?

  • Answer : The compound (C₇H₁₂Cl₂N₂S, MW 227.15 g/mol) features a thiazole ring with a chloromethyl (-CH₂Cl) group at position 4 and a dimethylaminomethyl (-CH₂N(CH₃)₂) group at position 2. The chloromethyl group is a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling derivatization, while the dimethylamine moiety contributes to solubility in polar solvents and potential hydrogen bonding. The thiazole ring itself offers π-π stacking interactions, relevant in medicinal chemistry .

Q. What are standard procedures for synthesizing this compound, and what purification techniques are recommended?

  • Answer : A common method involves Mannich reactions or condensation of thiourea with α-chloroketones to form the thiazole core. For example, thiourea can be refluxed with α-chloroacetophenone derivatives in ethanol, followed by quaternization with dimethylamine and HCl. Purification typically involves recrystallization from ethanol or acetone. Thin-layer chromatography (TLC) with silica gel plates (e.g., hexane:ethyl acetate, 3:1) is critical for monitoring reaction progress .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : It serves as a precursor for synthesizing bioactive derivatives. For instance, urea derivatives (e.g., 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-aryl ureas) exhibit antitumor activity by inhibiting kinase pathways. The chloromethyl group facilitates coupling with nucleophiles (e.g., amines, thiols) to generate libraries for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance antitumor activity, and what analytical methods validate their efficacy?

  • Answer :

  • Design : Replace the chloromethyl group with bioisosteres (e.g., fluoromethyl) or conjugate with aryl urea moieties (as in ) to improve target binding. Introduce electron-withdrawing groups (e.g., -CF₃) on aryl rings to enhance cytotoxicity.
  • Validation : Use ESI-MS for molecular weight confirmation and MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare results with positive controls (e.g., doxorubicin) and analyze dose-response curves .
  • Example : Derivatives in showed IC₅₀ values ranging from 0.5–10 μM, with substituents like 3,5-dichlorophenyl enhancing potency .

Q. How can reaction conditions be optimized to improve synthesis yields of thiazole-based derivatives?

  • Answer :

  • Catalyst Screening : Test bases like K₂CO₃ vs. Et₃N for coupling reactions. achieved 57% yield using Et₃N in dimethyl ketone.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may accelerate SN2 reactions but require careful temperature control (40–60°C) to avoid decomposition.
  • Yield Analysis : In , yields varied from 50–58% due to steric hindrance from substituents. Use high-throughput screening (HTS) to identify optimal conditions for each derivative .

Q. How should researchers address discrepancies in biological assay data for thiazole derivatives, such as conflicting cytotoxicity results?

  • Answer :

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., apoptosis markers via flow cytometry alongside MTT results).
  • Batch Consistency : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography or NOESY NMR.
  • Statistical Methods : Apply ANOVA to compare replicate experiments and identify outliers. For example, a derivative with inconsistent IC₅₀ values may require re-synthesis to rule out impurities .

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